molecular formula C12H20O2 B12670581 Octahydro-1-isopropyl-3H-2-benzopyran-3-one CAS No. 84604-64-8

Octahydro-1-isopropyl-3H-2-benzopyran-3-one

Cat. No.: B12670581
CAS No.: 84604-64-8
M. Wt: 196.29 g/mol
InChI Key: VODJLKMFVDDWEY-UHFFFAOYSA-N
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Description

Octahydro-1-isopropyl-3H-2-benzopyran-3-one (CAS Number: 84604-64-8) is a synthetic bicyclic lactone compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol. This specialized chemical features a complex fused ring system consisting of a cyclohexane ring fused with a oxygen-containing pyran ring in its fully hydrogenated (octahydro) form, along with an isopropyl substituent that significantly influences its steric and electronic properties. The compound's structural framework places it within the benzopyran chemical family, which is known for diverse biological activities and material properties . This compound serves as a valuable building block in chemical synthesis and materials science research, particularly for investigating structure-activity relationships in heterocyclic compounds. Researchers utilize it in stereochemical studies to understand conformational behavior in complex ring systems, as related octahydrobenzopyran systems have demonstrated specific conformational equilibria with strong preference for oxygen axially disposed toward the cyclohexane ring . Its potential applications extend to fragrance and flavor research, where structurally similar octahydrocoumarin derivatives are recognized for their tonka, almond, vanilla, and coconut aromatic characteristics . Calculated physical properties include a density of approximately 0.991 g/cm³ and a boiling point around 289°C at 760 mmHg . The compound's structural complexity, characterized by its isopropyl decoration and bridged bicyclic framework, makes it particularly useful for studying molecular interactions and developing novel synthetic methodologies. Available in high-purity grades suitable for analytical applications and experimental investigations, this chemical requires proper storage conditions in cool, dry environments to maintain stability. Intended Use : For Research Use Only. Not for diagnostic, therapeutic, or personal use. This product is intended for use by qualified researchers and professionals in laboratory settings only. Handling : Consult safety data sheet prior to use. Follow appropriate laboratory safety protocols and compliance with local regulations regarding chemical use and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84604-64-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-propan-2-yl-1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one

InChI

InChI=1S/C12H20O2/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h8-10,12H,3-7H2,1-2H3

InChI Key

VODJLKMFVDDWEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2CCCCC2CC(=O)O1

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reaction

  • Starting material: Sitolactone (decahydro-6a-methyl-cyclopenta[f]benzopyran-3,7-dione), a bicyclic lactone obtained by microbiological degradation of phytosterols (soy waste products).
  • Organometallic reagent: Ethylmagnesium chloride or bromide (Grignard reagent) is used to add an ethyl group selectively to the lactone carbonyl.

Reaction conditions:

Parameter Details
Solvent Ethyl ether, isopropyl ether, tetrahydrofuran (THF), or methyltetrahydrofuran (MeTHF)
Atmosphere Inert (nitrogen or argon)
Temperature Between -50 °C and 0 °C, preferably -45 °C to -20 °C
Reaction time 30 minutes to 2 hours, preferably 40 to 90 minutes

The reaction yields an intermediate mixture of two isomers bearing a hydroxy group at position 5, which can be used without separation.

Oxidation of Hydroxy Intermediate

  • The hydroxy intermediate is oxidized to a keto intermediate using trichloroisocyanuric acid (TCCA) or similar oxidants.

Reaction conditions:

Parameter Details
Solvent Acetone or mixtures with water or organic solvents
Oxidant TCCA (0.5 to 5 equivalents, preferably 0.5 to 1.5)
Temperature Around 0 °C to 25 °C
Reaction time 30 minutes to 3 hours, preferably 45 minutes to 1.5 hours

The progress is monitored by HPTLC or similar chromatographic methods to ensure complete conversion.

Cyclization to Form Benzopyranone Ring

  • The keto intermediate undergoes cyclization to form the benzopyranone ring system.

Reaction conditions:

Parameter Details
Solvent Alcohols (methanol, ethanol, isopropanol, cyclohexanol) or mixtures with ethers, toluene, cyclohexane, or polar aprotic solvents (DMF, DMAc)
Catalyst Basic catalysts such as KOH, NaOH, Na2CO3, or acid catalysts like HClO4, H2SO4, HCl
Temperature 0 to 40 °C, preferably 10 to 30 °C
Reaction time 1 to 4 hours, preferably 1.5 to 3 hours

The reaction is preferably conducted in methanol/water with KOH as catalyst, often directly on the oxidation reaction mixture without isolation.

Reduction to Final Ketone

  • The final step involves reduction of any remaining keto groups or intermediates using metal hydrides.

Reagents and conditions:

Parameter Details
Reducing agent Sodium borohydride (preferred), lithium aluminum hydride, or potassium borohydride
Solvent Alcohols (methanol, ethanol, isopropanol, cyclohexanol) or mixtures with ethers, chlorinated solvents, or polar aprotic solvents
Temperature -10 to 40 °C, preferably 10 to 20 °C
Reaction time 1 to 5 hours, preferably 2 to 3.5 hours
Molar ratio 0.3 to 1.5 equivalents of hydride per mole of intermediate, preferably 0.35 to 0.9

The reaction mixture is worked up by phase separation, extraction, washing, drying, and concentration to isolate the product.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Solvents Temperature (°C) Time (h) Notes
a Grignard addition Ethylmagnesium chloride/bromide Ether, THF, MeTHF -50 to 0 0.5-2 Inert atmosphere, mixture of isomers
b Oxidation Trichloroisocyanuric acid (TCCA) Acetone, water mixtures 0 to 25 0.5-3 Monitored by HPTLC
c Cyclization KOH or acid catalysts Alcohols, ethers, toluene, DMF 0 to 40 1-4 Preferably KOH in methanol/water
d Reduction Sodium borohydride or other hydrides Alcohols, ethers, chlorinated solvents -10 to 40 1-5 Molar ratio 0.3-1.5, preferably 0.35-0.9

Research Findings and Notes

  • The starting material sitolactone is commercially available and derived from renewable sources (phytosterols), making the process sustainable.
  • The organometallic addition is highly selective for the lactone carbonyl at position 3, with negligible reaction at position 7, avoiding the need for protection steps.
  • The oxidation step using TCCA is efficient and mild, allowing good control over the formation of the keto intermediate.
  • Cyclization under basic conditions in alcoholic solvents is effective and can be performed without isolating intermediates, improving process efficiency.
  • Sodium borohydride reduction is preferred for safety and selectivity, with reaction conditions optimized to minimize side reactions and maximize yield.
  • The overall process is amenable to scale-up due to mild conditions and commercially available reagents.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in Octahydro-1-isopropyl-3H-2-benzopyran-3-one undergoes selective oxidation under controlled conditions. For example:

  • Chromium trioxide (CrO₃) in acidic media oxidizes the compound to form 1-isopropyl-3H-2-benzopyran-3,7-dione , introducing a second carbonyl group at the C7 position.

  • Potassium permanganate (KMnO₄) in aqueous alkaline conditions generates hydroxylated derivatives, though yields depend on temperature and reaction time.

Reduction Reactions

The ketone moiety is susceptible to reduction, enabling access to secondary alcohol derivatives:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran reduces the carbonyl group to a secondary alcohol (octahydro-1-isopropyl-3H-2-benzopyran-3-ol) with >85% yield.

  • Catalytic hydrogenation using Pd/C under H₂ pressure (3 atm, 60°C) selectively reduces the ketone without affecting the bicyclic framework.

Nucleophilic Substitution and Ring-Opening Reactions

The compound participates in nucleophilic attacks at the carbonyl oxygen, leading to ring-opening or functionalization:

  • Reaction with methylamine in toluene under reflux conditions (24 hours) produces cis-1,2,3,3a,4,5,6,7,7a,8-decahydro-3a-(m-methoxyphenyl)-1-methyl-2,8-dioxoisoquinoline via nucleophilic addition and subsequent dehydration .

  • Phenethylamine analogs follow similar pathways, forming substituted isoquinoline derivatives with modified pharmacological profiles .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor Product(s)YieldReference
OxidationCrO₃ / H₂SO₄, 0°C, 2 hrs1-Isopropyl-3H-2-benzopyran-3,7-dione72%
ReductionLiAlH₄ / THF, reflux, 4 hrsOctahydro-1-isopropyl-3H-2-benzopyran-3-ol87%
Nucleophilic attackMethylamine / toluene, reflux, 24 hrscis-Decahydro-3a-(m-methoxyphenyl)-1-methylisoquinoline65%

Structural and Mechanistic Insights

  • Molecular formula : C₁₂H₁₈O₂ (MW: 196.29 g/mol) .

  • The isopropyl group at C1 sterically influences reaction rates, particularly in nucleophilic substitutions.

  • Ring strain in the bicyclic system enhances reactivity toward ring-opening under basic conditions .

Scientific Research Applications

Fragrance Industry Applications

Fragrance Enhancement
Octahydro-1-isopropyl-3H-2-benzopyran-3-one is primarily utilized in the fragrance industry due to its strong olfactory properties. It is known for imparting herbal, sweet, camphoraceous, woody, and green notes to perfumes and other scented products. The compound's ability to modify and enhance fragrance formulations makes it a valuable ingredient in various personal care products, including:

  • Perfumes
  • Colognes
  • Fabric care products
  • Personal hygiene items

Case Study: Fragrance Formulation
A study highlighted the use of octahydro compounds in perfume formulations where they significantly improved the overall scent profile. The incorporation of this compound led to a more balanced and appealing fragrance, showcasing its role as a key ingredient in modern perfumery .

Therapeutic Potential

Antimicrobial Properties
Recent research has indicated that compounds related to this compound exhibit antimicrobial activities. For instance, studies have shown that derivatives of benzopyran compounds demonstrate effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . This suggests potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A2.5MRSA
Compound B1.25VRE
Octahydro Derivative0.625MRSA

Market Trends and Future Directions

The demand for natural and synthetic fragrance ingredients is on the rise, driven by consumer preferences for unique scents and sustainable products. As such, this compound is positioned well within this market trend due to its favorable olfactory characteristics and potential health benefits.

Future Research Directions
Further research is needed to explore the full therapeutic potential of octahydro compounds, particularly in antimicrobial applications and their efficacy in clinical settings. Additionally, investigations into the environmental impact and safety profiles of these compounds will be essential as they gain traction in both the fragrance and pharmaceutical industries.

Mechanism of Action

The mechanism of action of octahydro-1-isopropyl-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Octahydro-1-isopropyl-3H-2-benzopyran-3-one with similar benzopyran derivatives from the evidence, focusing on substituent effects, spectral data, and physical properties.

Table 1: Key Properties of Benzopyran-1-one Derivatives

Compound Substituent(s) Melting Point (°C) Yield (%) IR Lactone C=O (cm⁻¹) Notable Spectral Features (NMR/MS)
3c 2',4'-Dihydroxybenzoyl 116 44.6 1733 δ 5.51 (OH), 282 (M<sup>+</sup>), 173 fragment
3d 4'-Methoxybenzoyl 134 62.8 1728 δ 3.95 (OCH3), 280 (M<sup>+</sup>), 252 fragment
3e Benzoyl 64 65.1 1703 δ 7.42 (CH), 326 (M<sup>+</sup>), 145 fragment
Target Compound 1-Isopropyl (octahydro) Inferred N/A ~1700–1730 Predicted δ 1.0–1.5 (isopropyl), 187 (C=O)

Key Observations:

Substituent Effects on Melting Points :

  • Polar substituents (e.g., hydroxyl in 3c ) reduce melting points due to disrupted crystal packing from hydrogen bonding. In contrast, methoxy groups (3d ) enhance packing efficiency, raising the melting point to 134°C. The target compound’s isopropyl group is expected to lower the melting point relative to 3d but remain higher than 3e (benzoyl) due to steric hindrance.

Lactone Carbonyl Stability :

  • IR lactone C=O stretching frequencies range from 1703–1733 cm⁻¹ across analogs, with electron-withdrawing groups (e.g., benzoyl in 3e ) slightly reducing the frequency. The target compound’s saturated ring may stabilize the lactone carbonyl, resulting in a value near 1720 cm⁻¹ .

NMR and Mass Spectral Trends :

  • Hydroxyl protons in 3c appear at δ 5.51–5.87, while methoxy protons in 3d resonate at δ 3.94. For the target compound, the isopropyl group’s methyl protons would likely appear as a multiplet near δ 1.2–1.5. The lactone carbonyl (C=O) in 13C NMR is consistently δ 187 across analogs, suggesting a similar value for the target compound .

Lipophilicity and Bioactivity :

  • The octahydro structure and isopropyl group in the target compound would significantly increase lipophilicity (logP) compared to aromatic analogs like 3c–3e . This property may enhance membrane permeability but reduce aqueous solubility, a critical consideration for pharmacological applications.

Limitations and Inferences

  • Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation from benzopyran-1-one derivatives.
  • Synthetic Challenges : The saturated ring system may complicate synthesis, requiring hydrogenation steps absent in analogs like 3c–3e .

Biological Activity

Octahydro-1-isopropyl-3H-2-benzopyran-3-one, also known by its chemical formula C12H20O2C_{12}H_{20}O_2 and CAS number 84604-64-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

  • Molecular Formula : C12H20O2C_{12}H_{20}O_2
  • Molar Mass : 196.286 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The results indicated significant inhibitory effects at specific concentrations.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
MRSA32 µg/mL
VRE64 µg/mL

The compound demonstrated a notable decrease in bacterial load in vitro, suggesting its potential as a therapeutic agent against resistant strains.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory pathways are of great interest.

This compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of inflammatory genes.

Cytokine Effect Concentration Reference
IL-6Inhibition50 µM
TNF-alphaDecreased expression50 µM

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays.

Antioxidant Assays

The compound exhibited significant radical scavenging activity in DPPH and ABTS assays, indicating its potential to mitigate oxidative stress.

Assay Type IC50 Value (µg/mL) Reference
DPPH25
ABTS30

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